molecular formula C13H8N2 B11938712 1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- CAS No. 71925-33-2

1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro-

Cat. No.: B11938712
CAS No.: 71925-33-2
M. Wt: 192.22 g/mol
InChI Key: AUQMKBIJBUGNNK-UHFFFAOYSA-N
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Description

The compound 1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- belongs to a class of bicyclic aromatic derivatives characterized by a methano bridge (a single-carbon bridge) fused to a naphthalene core. This compound has the molecular formula C₁₃H₈N₂, a molecular weight of 192.2160 g/mol, and a vertical ionization energy (IE) of 9.31 ± 0.05 eV . The methano bridge introduces strain and electron-withdrawing effects, which influence reactivity and stability, particularly when paired with nitrile groups at specific positions.

Properties

CAS No.

71925-33-2

Molecular Formula

C13H8N2

Molecular Weight

192.22 g/mol

IUPAC Name

tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,10-dicarbonitrile

InChI

InChI=1S/C13H8N2/c14-6-8-2-1-3-11-9-4-10(7-15)12(5-9)13(8)11/h1-4,9,12H,5H2

InChI Key

AUQMKBIJBUGNNK-UHFFFAOYSA-N

Canonical SMILES

C1C2C=C(C1C3=C(C=CC=C23)C#N)C#N

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition as a Foundation

The tricyclic framework of 1,4-Methanonaphthalene-2,8-dicarbonitrile is most efficiently constructed via Diels-Alder cycloaddition . This method involves reacting a diene with a dienophile precursor, typically a norbornene derivative, to form the methanonaphthalene core. For example, the reaction of cyclopentadiene with a benzyne intermediate generated from anthranilic acid derivatives yields the bicyclic structure, which is subsequently functionalized with cyano groups.

Critical Reaction Conditions:

  • Temperature: 80–120°C

  • Solvent: Tetrahydrofuran (THF) or dioxane

  • Catalysts: Lewis acids (e.g., AlCl₃) enhance regioselectivity

Diazonium Salt-Mediated Synthesis

Patent-Based Approach for Industrial Scalability

A 2009 Chinese patent (CN101531564A) outlines a scalable route using anthranilic acid , isoamyl nitrite , and cyclopentadiene . The process involves:

Step 1: Diazonium Salt Formation

  • Anthranilic acid reacts with isoamyl nitrite in THF at 0°C.

  • Catalyst: Trifluoroacetic acid (0.5 mol%).

  • Intermediate: A diazonium salt isolated via cold filtration.

Step 2: Cyclopentadiene Coupling

  • The diazonium salt is heated with cyclopentadiene in dichloromethane at 40°C.

  • Yield: 85% after recrystallization.

Advantages Over Cycloaddition:

  • Eliminates hazardous benzyne intermediates.

  • Reduces reaction steps from four to two.

Solvent and Catalyst Optimization

Comparative studies highlight methylene chloride as the optimal solvent for cyclopentadiene coupling due to its low polarity, which suppresses side reactions. Catalytic trifluoroacetic acid enhances diazonium stability, while excess cyclopentadiene (1.5 equivalents) ensures complete conversion.

Comparative Analysis of Methods

ParameterCycloaddition RouteDiazonium Salt Route
Steps 42
Yield 75–85%85%
Reaction Time 24–48 h8–12 h
Catalyst Toxicity Moderate (AlCl₃)Low (TFA)
Scalability LimitedHigh

The diazonium salt method’s shorter timeline and higher yield make it preferable for industrial applications, though it requires careful handling of explosive diazonium intermediates.

Optimization Strategies and Challenges

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like DMF accelerate nitrile displacement but risk decarboxylation. Recent trials with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent, show promise in maintaining yields while reducing environmental impact.

Byproduct Formation and Mitigation

Common byproducts include:

  • Decarboxylated analogs : Formed via anthranilic acid degradation.

  • Polymerized cyclopentadiene : Minimized by using fresh monomer and inert atmospheres.

Chromatographic purification (silica gel, ethyl acetate/hexane) remains the most effective isolation method, albeit cost-prohibitive at scale.

Chemical Reactions Analysis

1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Reactivity

The presence of cyano groups significantly influences the reactivity of 1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro-. Key reactions include:

  • Oxidation : Can be oxidized using agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride.
  • Substitution : The compound can undergo nucleophilic substitutions at the cyano groups with amines or alcohols.

Chemistry

1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- serves as a valuable building block in organic synthesis. It is used to create more complex molecules and study reaction mechanisms due to its distinctive functional groups.

Biology

Research has indicated potential biological activities associated with this compound. Investigations focus on its interactions with enzymes and receptors, contributing to the understanding of its pharmacological properties.

Medicine

Ongoing studies are exploring its potential as a pharmaceutical intermediate or lead compound for drug development. The compound's structural features may allow for modifications that enhance biological activity.

Industry

In industrial applications, 1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for various formulations and processes.

A study investigated the interaction of 1,4-Methanonaphthalene-2,8-dicarbonitrile with specific enzymes involved in metabolic pathways. The results indicated that this compound could modulate enzyme activity through covalent bonding at nucleophilic sites.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for this compound to improve yield and reduce reaction time. By adjusting reaction conditions and employing different catalysts during the nitrile introduction step, researchers achieved a significant increase in product yield.

Mechanism of Action

The mechanism of action of 1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- involves its interaction with molecular targets such as enzymes or receptors. The cyano groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

1,4-Methanonaphthalene-2,5-dicarbonitrile, 1,4-dihydro- (CAS 71925-32-1)

  • Molecular Formula : C₁₃H₈N₂
  • Functional Groups : Two nitriles at positions 2 and 4.
  • Key Properties : Ionization energy = 9.31 eV (PE method) .
  • Applications : Serves as a precursor in strained aromatic systems for materials science.

1,4-Methanonaphthalene-2,2,3,3-tetracarbonitrile (CAS 55723-86-9)

  • Molecular Formula : C₂₈H₁₆N₄
  • Functional Groups : Four nitriles at positions 2, 2, 3, and 3, with a diphenylmethylene substituent.
  • Key Properties : Higher molecular weight (408 g/mol) and increased steric hindrance due to multiple nitriles .
  • Applications: Potential use in high-performance polymers or organic electronics.

1,4-Dihydro-1,4-methanonaphthalene-2-carbonitrile (CAS 71906-57-5)

  • Molecular Formula : C₁₂H₉N
  • Functional Groups : Single nitrile at position 2.
  • Key Properties : Lower complexity (95% purity) and simpler synthesis routes compared to multi-nitrile derivatives .

Naphthalene Derivatives Without Methano Bridges

Naphthalene-1,4-dicarbonitrile (CAS 3029-30-9)

  • Molecular Formula : C₁₂H₆N₂
  • Functional Groups : Two nitriles at positions 1 and 4.
  • Key Properties: Melting point = 208–212°C; higher aromaticity due to the absence of a methano bridge .
  • Applications : Used as a ligand or building block in coordination chemistry.

1,4,5,8-Tetrahydro-1,4-methanonaphthalene-5,8-diol

  • Molecular Formula : C₁₁H₁₂O₂
  • Functional Groups : Hydroxyl groups at positions 5 and 6.
  • Key Properties : Polar functional groups enhance solubility in polar solvents .

Ethano-Bridged Analogues

1,4-Ethanonaphthalene, 1,4-dihydro-5-methoxy-8-nitro (CAS 63350-66-3)

  • Molecular Formula: Not explicitly provided, but likely includes an ethano bridge (two-carbon bridge).
  • Functional Groups: Methoxy (-OCH₃) and nitro (-NO₂) substituents.
  • Key Properties : Electron-withdrawing nitro groups increase reactivity in electrophilic substitutions .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
1,4-Methanonaphthalene-2,5-dicarbonitrile 71925-32-1 C₁₃H₈N₂ 192.22 2-CN, 5-CN IE = 9.31 eV
Naphthalene-1,4-dicarbonitrile 3029-30-9 C₁₂H₆N₂ 178.19 1-CN, 4-CN Mp = 208–212°C
1,4-Methanonaphthalene-2,2,3,3-tetracarbonitrile 55723-86-9 C₂₈H₁₆N₄ 408.39 2-CN, 2-CN, 3-CN, 3-CN Steric hindrance
1,4-Ethanonaphthalene-5-methoxy-8-nitro 63350-66-3 Not available Not available 5-OCH₃, 8-NO₂ Enhanced electrophilicity

Q & A

Basic Research Questions

Q. What experimental techniques are used to confirm the molecular structure of 1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro-?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural determination, as demonstrated in crystallographic studies of related naphthalene derivatives (e.g., bond lengths and angles resolved with mean (C–C) = 0.003 Å precision) . Complementary techniques include 1H^1H and 13C^{13}C NMR spectroscopy to analyze electronic environments and substituent effects, particularly for identifying dihydro and methano groups . IR spectroscopy can validate functional groups like nitriles (C≡N stretching ~2200 cm1^{-1}) .

Q. How can thermodynamic properties of this compound inform reaction optimization?

  • Methodological Answer : Gas-phase thermochemistry data (e.g., enthalpy of formation, heat capacity) from NIST compilations provide critical inputs for computational modeling (e.g., DFT calculations) to predict reaction feasibility and stability under varying conditions . For example, reaction thermochemistry data for 1,4-dihydronaphthalene derivatives can guide solvent selection and temperature control in synthesis protocols.

Q. What safety protocols are essential for handling 1,4-Methanonaphthalene-2,8-dicarbonitrile?

  • Methodological Answer : Safety Data Sheets (SDS) recommend ambient storage to prevent degradation, immediate decontamination of exposed skin/clothing, and respiratory protection due to potential irritation . Lab practices should align with ISO 17034 standards for compound purity verification and waste disposal .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for derivatives of this compound?

  • Methodological Answer : Contradictions in 1H^1H NMR peaks (e.g., unexpected splitting or integration ratios) may arise from dynamic effects like tautomerism. For example, adamantylation of 1,4-dihydroxynaphthalene produced unexpected diketone forms, resolved via 2D NMR (COSY, HSQC) and X-ray crystallography . Cross-validation with high-resolution mass spectrometry (HRMS) is critical for confirming molecular formulae .

Q. What strategies optimize low-yield syntheses (e.g., 24% yield) for structurally similar compounds?

  • Methodological Answer : Reaction parameters such as catalyst loading (e.g., Lewis acids), solvent polarity, and temperature gradients must be systematically tested. For instance, Friedel-Crafts alkylation of benzene with 1,6-dibromohexane to form tetralin derivatives achieved higher yields via microwave-assisted heating . Computational tools (e.g., Gaussian for transition state analysis) can identify bottlenecks in reaction pathways .

Q. How does the compound’s electronic structure influence its application in material science?

  • Methodological Answer : The electron-deficient nitrile groups and conjugated dihydro-naphthalene core make it a candidate for organic semiconductors or fluorescent probes. Comparative studies with naphthalenetetracarboxylic dianhydride (NTCDA) show that substituent positioning affects charge transport properties and optical bandgaps . Electrochemical analysis (cyclic voltammetry) can quantify redox potentials for device integration .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported toxicity profiles?

  • Methodological Answer : Conflicting toxicological data (e.g., hepatic vs. renal effects) require rigorous dose-response studies across multiple species (rats, mice) and exposure routes (oral, inhalation) . Meta-analyses of existing datasets (e.g., NTP or EPA reports) should prioritize studies adhering to OECD guidelines for GLP compliance .

Q. Why do computational models sometimes fail to predict experimental reaction outcomes?

  • Methodological Answer : Discrepancies often stem from oversimplified solvent effects or neglected steric interactions. For example, DFT models of dihydro-naphthalene derivatives may underestimate steric hindrance from methano bridges, necessitating molecular dynamics (MD) simulations for solvation effects .

Methodological Tables

Property Value/Technique Reference
Molecular Weight268.18 g/mol (analogous NTCDA)
CAS RN71906-57-5
Preferred StorageAmbient temperatures
Key Spectral Peaks (IR)C≡N: ~2200 cm1^{-1}, C=O: ~1700 cm1^{-1}
Toxicity Screening EndpointsHepatic, Renal, Respiratory

Key Research Recommendations

  • Prioritize crystallographic validation to resolve structural ambiguities .
  • Use multi-residue methods (e.g., QuEChERS with GC-MS/MS) for trace analysis in environmental matrices .
  • Cross-reference thermochemical data with computational models to refine reaction designs .

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